
SU11274
Descripción general
Descripción
SU11274 es un inhibidor potente y selectivo de la quinasa Met, que es una tirosina quinasa receptora involucrada en diversos procesos celulares, incluida la proliferación, la supervivencia y la motilidad. La quinasa Met es activada por el factor de crecimiento de hepatocitos, y su desregulación se asocia con varios tipos de cáncer, lo que la convierte en un objetivo significativo para la terapia del cáncer .
Aplicaciones Científicas De Investigación
Melanoma Treatment
A study demonstrated that SU11274 significantly decreased primary tumor growth and liver colony formation in a human melanoma xenograft model. It was shown to reduce the migratory capacity of melanoma cells in vitro, suggesting its potential as a therapeutic strategy for controlling melanoma progression and metastasis .
Colorectal Carcinoma
Research on colorectal cancer indicated that this compound effectively suppressed the phosphorylation of c-Met, leading to G1-phase cell cycle arrest in LoVo cell lines. In vivo studies further revealed that this compound restrained xenograft tumor growth in nude mice, highlighting its potential as a novel therapeutic modality for patients with high c-Met expression .
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC models, this compound exhibited significant inhibition of c-Met activity, contributing to improved clinical outcomes. The compound was shown to abrogate hepatocyte growth factor-induced phosphorylation of c-Met, reinforcing the importance of c-Met inhibition in NSCLC therapy . Moreover, a synergistic effect was observed when this compound was combined with afatinib, an irreversible pan-HER blocker, enhancing the anti-tumor effects in resistant cell lines .
Case Studies and Findings
Cellular Localization Studies
Recent studies have shown that this compound localizes primarily in the endoplasmic reticulum (ER) of cells. This localization may enhance its therapeutic efficacy by facilitating targeted delivery to cancerous cells while minimizing effects on normal tissues . The compound's spectral properties allow for effective tracking within cellular environments, providing insights into its uptake and distribution.
Mecanismo De Acción
SU11274 ejerce sus efectos inhibiendo selectivamente la quinasa Met. Se une al sitio de unión al ATP de la quinasa, evitando su activación y la posterior fosforilación de las moléculas de señalización aguas abajo. Esta inhibición interrumpe las vías de señalización involucradas en la proliferación celular, la supervivencia y la motilidad, lo que lleva a una reducción del crecimiento tumoral y la metástasis .
Análisis Bioquímico
Biochemical Properties
SU11274 plays a significant role in biochemical reactions. It interacts with the c-Met receptor, a receptor tyrosine kinase . The c-Met receptor is a receptor for hepatocyte growth factor/scatter factor (HGF), a cytokine controlling pro-migratory, anti-apoptotic, and mitogenic signals .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the phosphorylation of the c-Met receptor . This suppression affects cell survival and proliferation, and it can induce G1-phase arrest .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting the catalytic activity of the c-Met kinase . This inhibition suppresses the activation of c-Met, which in turn affects the survival and proliferation of cells .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to increase the tumorigenic potential of cells . This increase is associated with a higher ATP content and lactate release, indicative of increased glycolysis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to restrain the growth of xenograft tumors . This effect is apparent even at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate glycolysis . It interacts with enzymes involved in this pathway, leading to increased ATP content and lactate release .
Transport and Distribution
Its ability to inhibit the c-Met receptor suggests that it may interact with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a Met kinase inhibitor, it is likely that it localizes to areas of the cell where the c-Met receptor is present .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
SU11274 se puede sintetizar mediante un proceso de varios pasos que implica la formación de intermedios clave y su posterior acoplamiento. La ruta sintética generalmente implica los siguientes pasos:
- Formación del anillo pirrol.
- Introducción del grupo sulfonamida.
- Acoplamiento con el derivado indol.
- Modificaciones finales para obtener el compuesto deseado.
Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y estrictas medidas de control de calidad para garantizar la consistencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
SU11274 sufre varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .
Comparación Con Compuestos Similares
Compuestos Similares
PHA-665752: Otro inhibidor selectivo de la quinasa Met con una potencia similar.
Crizotinib: Un inhibidor de quinasa multidiana que también se dirige a la quinasa Met.
Foretinib: Un inhibidor dual de Met y el receptor del factor de crecimiento endotelial vascular.
Singularidad de SU11274
This compound es único en su alta selectividad para la quinasa Met en comparación con otras tirosina quinasas receptoras, como el receptor del factor de crecimiento epidérmico y el receptor del factor de crecimiento derivado de plaquetas. Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial terapéutico .
Actividad Biológica
SU11274 is a small molecule inhibitor specifically targeting the c-Met receptor tyrosine kinase (RTK). It has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by aberrant c-Met signaling. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its mechanisms of action.
This compound functions primarily by inhibiting the phosphorylation of c-Met, which is crucial for its activation and downstream signaling. The inhibition of c-Met leads to several cellular effects, including:
- Cell Proliferation Inhibition : this compound significantly reduces cell proliferation in cancer cell lines overexpressing c-Met.
- Cell Cycle Arrest : Treatment with this compound induces G1 phase cell cycle arrest.
- Induction of Apoptosis : The compound promotes apoptosis as evidenced by increased Annexin V staining and caspase 3 activity .
- Inhibition of Migration : this compound effectively blocks cell migration in various cancer types, indicating its potential to prevent metastasis .
In Vitro Studies
Several studies have assessed the biological activity of this compound in vitro:
- Lung Cancer Cell Lines :
-
Rhabdomyosarcoma (RMS) Cell Lines :
- In RMS cell lines CW9019 and RH30, this compound reduced phosphorylated c-Met levels and led to G1 phase arrest and decreased migration capabilities .
- The IC50 for CW9019 was determined to be 2.5 μM, while the RD embryonic RMS cell line showed resistance with an IC50 over 7.5 μM, suggesting that the efficacy of this compound correlates with the expression level of phosphorylated c-Met .
Tumor Growth Inhibition
In an orthotopic ovarian clear cell carcinoma (OCCC) mouse model, this compound treatment resulted in a significant reduction in tumor weight compared to controls treated with phosphate-buffered saline (PBS). This underscores this compound's potential as a therapeutic agent in solid tumors characterized by c-Met overexpression .
Cellular Uptake and Localization
Recent studies have demonstrated that this compound accumulates preferentially in the endoplasmic reticulum (ER) and other cellular organelles:
- Uptake Studies : Fluorescence microscopy revealed that this compound rapidly accumulates within cells, particularly in the ER, where it reaches concentrations significantly higher than those in the surrounding medium .
- Subcellular Localization : The compound's localization pattern suggests it may interfere with ER-related processes critical for cancer cell survival.
Summary Table of Biological Activities
Propiedades
IUPAC Name |
(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJSJDOHRDAMT-KQWNVCNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429552 | |
Record name | SU11274 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658084-23-2 | |
Record name | 658084-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SU11274 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SU 11274 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.